molecular formula C6H5BrClN B1280509 2-Bromo-3-chloro-5-methylpyridine CAS No. 65550-81-4

2-Bromo-3-chloro-5-methylpyridine

Cat. No. B1280509
CAS RN: 65550-81-4
M. Wt: 206.47 g/mol
InChI Key: GNNKEUJOCAJOBW-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-5-methylpyridine is a halogenated pyridine derivative, which is a class of compounds that have garnered interest in the field of medicinal chemistry due to their potential as building blocks for various chemical syntheses and pharmaceutical applications. Although the specific compound is not directly studied in the provided papers, related halogenated pyridines have been synthesized and investigated for their chemical properties and reactivity.

Synthesis Analysis

The synthesis of halogenated pyridines can be complex, involving multiple steps and conditions that need to be carefully controlled to achieve selectivity. For instance, the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine has been achieved using catalytic amination conditions, which preferentially substitute the bromide group . Similarly, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine through halogen dance reactions demonstrates the intricate manipulation of halogen atoms to create specific isomers . These studies highlight the synthetic versatility of halogenated pyridines and the importance of reaction conditions in directing the outcome of the synthesis.

Molecular Structure Analysis

The molecular structure of halogenated pyridines can be elucidated using various analytical techniques. For example, the crystal structure of a Schiff base compound related to the target molecule has been determined by single-crystal X-ray diffraction, revealing a trans configuration around the C=N double bond and coplanarity between the benzene and pyridine rings . This structural information is crucial for understanding the reactivity and potential interactions of the compound in biological systems.

Chemical Reactions Analysis

Halogenated pyridines can undergo a variety of chemical reactions, including halogen migration, as seen in the transformation of 3-bromo-2,4-dihydroxypyridine to 5-bromo-3-chloro-2,4-dihydroxypyridine . The reactivity of these compounds towards different reagents can lead to the formation of diverse derivatives, which can be further functionalized for specific applications. The ability to selectively substitute different halogen atoms opens up possibilities for creating a wide array of compounds from a single pyridine scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are influenced by their molecular structure. Quantum mechanical and spectroscopic studies, such as those performed on 2-Amino-3-bromo-5-nitropyridine, provide insights into the vibrational frequencies, molecular geometry, and electronic characteristics of these compounds . Additionally, the presence of halogen atoms can significantly affect properties like electronegativity, chemical potential, and global hardness, which are important for predicting the behavior of these molecules in chemical reactions and biological environments.

Scientific Research Applications

Synthesis of Trifluoromethylpyridines

  • Scientific Field : Agrochemical and Pharmaceutical Industries
  • Application Summary : 2-Bromo-3-chloro-5-methylpyridine is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients .
  • Methods of Application : The specific methods of synthesis are not detailed in the source, but it mentions that various methods of synthesizing TFMP derivatives have been reported .
  • Results or Outcomes : TFMP derivatives are used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Preparation of Other Compounds

  • Scientific Field : Chemical Synthesis
  • Application Summary : 2-Bromo-3-chloro-5-methylpyridine and its derivatives are used as starting reagents for the synthesis of various compounds .
  • Methods of Application : Specific methods of synthesis are not detailed in the sources, but they mention that these compounds are used in reactions such as palladium-catalyzed amination , halogen-exchange reaction , and Suzuki coupling .
  • Results or Outcomes : The outcomes of these reactions are new compounds with potential applications in various fields .

Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 2-Bromo-3-chloro-5-methylpyridine is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors are being evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .
  • Methods of Application : The synthesis starts from 2-fluoro-4-methylpyridine and avoids the use of palladium as a catalyst .
  • Results or Outcomes : The optimized synthesis of the inhibitor starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps .

Preparation of Cardiovascular Agents

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : 2-Bromo-5-methylpyridine is used for the preparation of [[(triazolylmethyl)pyridyl]phenyl]tetrazoles and related compounds as cardiovascular agents .
  • Methods of Application : The specific methods of synthesis are not detailed in the source .
  • Results or Outcomes : The outcomes of these reactions are new compounds with potential applications in cardiovascular treatments .

Safety And Hazards

2-Bromo-3-chloro-5-methylpyridine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-3-chloro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNKEUJOCAJOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60505001
Record name 2-Bromo-3-chloro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-chloro-5-methylpyridine

CAS RN

65550-81-4
Record name 2-Bromo-3-chloro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product from paragraph (h) (5.7 g) in hydrobromic acid (48%; 50 ml) was cooled to -15° C. to -10° C. and bromine (2.6 ml) was added dropwise with stirring. The temperature was then kept at -5° C. to 0° C. while sodium nitrite (5.53 g) in water (12 ml) was added dropwise over a period of 45 minutes. When addition was complete, the mixture was stirred a further 30 minutes at 0° C. and poured on to ice. The mixture was made slightly alkaline by dropwise addition of concentrated ammonia, keeping the temperature at 0° C. with added ice. The mixture was extracted with ether (150 ml). The ether extract was washed with water, sodium bisulphite solution, and water, and then dried and evaporated. The residue was taken up in petroleum (b.p. 40°-60° C.) and the solution filtered and evaporated. The residue was identified as 2-bromo-3-chloro-5-methylpyridine.
Name
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
5.53 g
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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